molecular formula C18H25N3O5 B1384800 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one CAS No. 959246-52-7

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one

Cat. No. B1384800
M. Wt: 363.4 g/mol
InChI Key: VFKDJIKUTOOUBN-UHFFFAOYSA-N
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Description

“4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one” is a chemical compound with the molecular formula C18H25N3O5 . It has a molecular weight of 363.41 . The compound is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2-ones, which includes “4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one”, has been achieved through various methods . One approach involves the coupling and cyclization of chiral pool amino acids with N-Boc-2-iodoanilines . Another method uses a Michael addition/cyclization cascade . Multicomponent couplings, the Bargellini reaction, and photochemical reduction have also been used .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one” are not available, the compound belongs to the class of 3,4-dihydroquinoxalin-2-ones, which are known for their chemical versatility . They can undergo a broad range of reactions to produce various substitution patterns .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 476.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.2 mmHg at 25°C . The compound has a molar refractivity of 95.6±0.3 cm³ . It has 8 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

properties

IUPAC Name

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,4-dihydroquinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKDJIKUTOOUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CC(=O)N2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650667
Record name tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one

CAS RN

959246-52-7
Record name tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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